Hex-1-yn-3-amine hydrochloride
Description
Contextualizing Alkynyl Amine Hydrochloride Scaffolds
Alkynyl amine scaffolds are structural motifs that feature both an alkyne (a carbon-carbon triple bond) and an amine functional group. The hydrochloride salt form of these amines is common, as it tends to make the compounds more stable crystalline solids, which are easier to handle and store compared to the free base form.
These scaffolds are considered "privileged" in medicinal chemistry. This is because their unique electronic and structural properties allow them to interact with a wide range of biological targets. The rigidity of the alkyne group can be advantageous in drug design, helping to lock a molecule into a specific conformation for optimal binding to a receptor or enzyme. Furthermore, the terminal alkyne group is a versatile chemical handle for various transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". This reaction allows for the easy and efficient linking of the alkynyl amine scaffold to other molecules.
Academic Significance of Propargyl Amine Derivatives
Hex-1-yn-3-amine is a derivative of propargylamine (B41283), which is a broader class of compounds that have an amino group attached to a propargyl group (a three-carbon unit with a C≡C triple bond). Propargylamine derivatives are of significant academic and industrial interest due to their wide-ranging applications. tandfonline.com
In the realm of medicinal chemistry, the propargylamine moiety is a key component in several well-known drugs, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease. rsc.org The reactivity of the alkyne group is often crucial to their mechanism of action.
From a synthetic perspective, propargylamines are highly versatile intermediates. kcl.ac.ukacs.org They can be used to construct a variety of more complex molecules, including many heterocyclic compounds like pyrroles and pyridines. kcl.ac.uk The synthesis of propargylamines is itself a major area of research, with numerous methods developed, most notably the A³ coupling (aldehyde-alkyne-amine) reaction. rsc.org
Historical and Current Research Trajectories for Hex-1-yn-3-amine Hydrochloride
Specific historical and current research trajectories for this compound are not well-documented in peer-reviewed literature. However, based on the known chemistry of related propargyl amines, several potential research avenues can be postulated.
A primary research interest would likely be its use as a synthon, or building block, for the creation of more complex molecules. The presence of both a reactive alkyne and a nucleophilic amine group allows for a variety of chemical modifications. For instance, the amine could be acylated or alkylated, while the alkyne could participate in coupling reactions or cycloadditions.
Given the established biological activity of many propargylamine derivatives, it is plausible that this compound could be investigated as a precursor for new therapeutic agents. Research in this area would likely involve synthesizing a library of compounds derived from this compound and screening them for activity against various biological targets.
The synthesis of this compound itself would likely follow established methods for producing propargylamines. One of the most common and efficient methods is the A³ coupling reaction, which involves the one-pot reaction of an aldehyde, an alkyne, and an amine, often catalyzed by a transition metal such as copper. rsc.org
General Applications of Propargyl Amine Derivatives
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building blocks for drugs targeting neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). rsc.org |
| Organic Synthesis | Versatile intermediates for the synthesis of complex molecules and heterocycles. kcl.ac.ukacs.org |
| Materials Science | Monomers for the creation of specialized polymers. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hex-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h2,6H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWWEASWQVPJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Syntheses of Hex-1-yn-3-amine Hydrochloride and Its Analogs
The synthesis of propargylamines, including this compound, is a significant area of organic chemistry due to their utility as versatile building blocks. nih.govacs.org One of the most prominent and atom-economical methods for their preparation is the multicomponent A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. rsc.orgresearchgate.net For the synthesis of Hex-1-yn-3-amine, this would typically involve the reaction of propanal, an ammonia (B1221849) source, and acetylene (B1199291), often catalyzed by a metal salt, such as a copper or gold complex. rsc.orgacs.org
Another major synthetic route involves the addition of alkynyl nucleophiles to imines. acs.org This two-step approach first requires the formation of an imine from propanal and an amine, followed by the nucleophilic attack of a metal acetylide (e.g., lithium acetylide or an ethynyl (B1212043) Grignard reagent). acs.orgnih.gov Enantioselective variations of these methods have been developed to produce chiral propargylamines in high enantiomeric purity. rsc.orgorganic-chemistry.org These asymmetric syntheses often employ chiral ligands, chiral catalysts like BINOL-based phosphoric acids, or chiral auxiliaries such as Ellman's chiral sulfinamide. nih.govorganic-chemistry.org
The synthesis of analogs can be achieved by varying the starting components. For instance, using different aldehydes or terminal alkynes in the A³ coupling allows for the creation of a diverse library of related propargylamines. nih.gov
Table 1: Comparison of Synthetic Strategies for Propargylamines
| Method | Reactants | Catalyst/Reagent Examples | Key Features |
|---|---|---|---|
| A³ Coupling | Aldehyde, Amine, Terminal Alkyne | Cu(I) salts, Au(I) complexes, LiOTf | High atom economy, often one-pot. acs.org |
| Alkynyl Nucleophile Addition | Pre-formed Imine, Metal Acetylide | Ethynyllithium, Ethynylmagnesium bromide | Stoichiometric, requires pre-formation of the imine. acs.org |
| Asymmetric Synthesis | Varies (e.g., Enamides, N,O-acetals) | Chiral Phosphoric Acids (CPAs), Ellman's Sulfinamide | Provides access to enantiomerically pure products. nih.govorganic-chemistry.org |
Functionalization and Derivatization of the Alkynyl Moiety
The terminal alkyne group in Hex-1-yn-3-amine is a highly versatile functional handle that can undergo a wide range of chemical transformations. nih.govresearchgate.net This allows for the elaboration of the molecular scaffold into more complex structures.
The carbon-carbon triple bond can be selectively reduced. Catalytic hydrogenation is a common method to achieve this transformation. youtube.com The stereochemical outcome of the reaction is highly dependent on the catalyst and reaction conditions used.
Syn-Addition: The use of catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or P-2 nickel catalyst results in the syn-addition of hydrogen across the triple bond, selectively producing the corresponding (Z)-alkene, (Z)-hex-1-en-3-amine. youtube.com
Complete Reduction: More active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere will typically lead to the complete reduction of the alkyne to the corresponding alkane, hexan-3-amine. youtube.com
Controlling the stereochemistry during hydrogenation is crucial for synthesizing specific geometric isomers. The reaction occurs on the surface of the metal catalyst, leading to the characteristic syn-stereospecificity for partial reduction. youtube.com
Table 2: Catalytic Hydrogenation Products of Hex-1-yn-3-amine
| Catalyst | Product | Stereochemistry |
|---|---|---|
| Lindlar's Catalyst | (Z)-Hex-1-en-3-amine | cis (Z-isomer) |
| Pd/C, H₂ (excess) | Hexan-3-amine | N/A (Alkane) |
| Na, NH₃ (liquid) | (E)-Hex-1-en-3-amine | trans (E-isomer) |
Alkyne Metathesis and Coupling Reactions
The terminal alkyne is an ideal substrate for various carbon-carbon bond-forming reactions.
Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten). nih.govwikipedia.org Self-metathesis of Hex-1-yn-3-amine would lead to the formation of 5-decen-3,8-diamine and acetylene gas, which can be a thermodynamic driving force for the reaction. wikipedia.org Cross-metathesis with other alkynes allows for the synthesis of more complex, unsymmetrical internal alkynes.
Coupling Reactions: The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comchem-station.com Reacting Hex-1-yn-3-amine with various aryl halides (e.g., iodobenzene) would yield N-(1-phenylhex-1-yn-3-yl)amine derivatives, effectively attaching aromatic scaffolds to the molecule.
Table 3: Potential Coupling Products of Hex-1-yn-3-amine
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₄ / CuI / Amine Base | Aryl-substituted alkyne |
| Sonogashira Coupling | Vinyl Bromide (R-CH=CH-Br) | Pd(PPh₃)₄ / CuI / Amine Base | Conjugated enyne |
| Alkyne Homocoupling (Glaser) | O₂, Cu(I) salt | CuCl / TMEDA / O₂ | 1,3-Diyne (Dimer) |
Amine Reactivity and Functional Group Interconversions
The primary amine group of this compound is a key site for functionalization, acting as a nucleophile and a base. thieme-connect.com
The primary amine can be converted into a guanidine (B92328) moiety through a process called guanylation. This transformation is significant as the guanidinium (B1211019) group is a common feature in biologically active molecules. The reaction typically involves treating the amine with a guanylating agent. sigmaaldrich.com A common and atom-economical method is the reaction of the amine with a carbodiimide (B86325) in the presence of a catalyst. researchgate.netresearchgate.net Various metal-based catalysts, including those based on zinc, lanthanides, or ytterbium, can facilitate this addition under mild conditions. researchgate.netorganic-chemistry.org The resulting product would be a substituted guanidine bearing the hex-1-ynyl group.
Table 4: Common Guanylation Reagents and Conditions
| Reagent | Catalyst | Key Features |
|---|---|---|
| N,N'-Diisopropylcarbodiimide | ZnEt₂, Yb(OTf)₃ | Catalytic, atom-economical. researchgate.netorganic-chemistry.org |
| Cyanamide | Sc(OTf)₃ | Can be performed in aqueous media. organic-chemistry.org |
| 1H-Pyrazole-1-carboxamidine | None (Amine base) | Stable, crystalline reagent. |
Multicomponent Reaction Pathways
Hex-1-yn-3-amine can serve as a building block in various multicomponent reactions (MCRs), where multiple reactants combine in a single pot to form a complex product. The presence of both a nucleophilic amine and a reactive alkyne allows for diverse reaction pathways.
For instance, the amine can participate in imine-based MCRs like the Mannich or Strecker reactions. nih.gov In a Mannich-type reaction, Hex-1-yn-3-amine could react with an aldehyde (e.g., formaldehyde) and a compound with an active hydrogen to form a more complex amine. nih.gov Additionally, the combination of the amine and alkyne functionalities opens the door for cyclization cascades. For example, after an initial reaction at the amine center, the alkyne could act as an intramolecular nucleophile or electrophile to construct heterocyclic rings like pyrroles or pyridines. nih.govresearchgate.net
Cross-Coupling Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Propargylamines are valuable intermediates that can be further functionalized using cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, typically catalyzed by transition metals like palladium or nickel. icmpp.rotcichemicals.com
For a molecule like Hex-1-yn-3-amine, the terminal alkyne moiety is a key handle for C-C bond formation. The Sonogashira coupling, for example, allows for the reaction of the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new C(sp)-C(sp²) bond. This extends the carbon framework of the molecule.
Carbon-heteroatom bond formation often involves the amine functional group. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. tcichemicals.com A primary or secondary propargylamine (B41283) can be coupled with aryl halides or triflates to introduce aromatic substituents onto the nitrogen atom, yielding N-arylpropargylamines. These strategies significantly enhance the synthetic utility of the propargylamine core, allowing for the construction of more complex molecular architectures. umich.eduencyclopedia.pub
Table 2: Representative Cross-Coupling Reactions This table illustrates common cross-coupling strategies for C-C and C-N bond formation.
| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Organic Halide | Palladium Catalyst | C-C |
| Buchwald-Hartwig | Amine | Aryl Halide | Palladium Catalyst | C-N |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd Catalyst / Cu Co-catalyst | C(sp)-C(sp²) |
| Negishi | Organozinc Reagent | Organic Halide | Nickel or Palladium Catalyst | C-C |
Chiral Synthesis and Stereoselective Preparations
The synthesis of enantiomerically pure propargylamines is of significant interest, as the stereochemistry of bioactive molecules is often crucial to their function. nih.gov Hex-1-yn-3-amine possesses a stereocenter at the carbon atom bearing the amino group, making stereoselective synthesis a key consideration.
The most prominent method for achieving this is the Asymmetric A³ (AA³) coupling reaction. researchgate.netnih.gov This is accomplished by employing a chiral ligand in conjunction with the metal catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the acetylide on the imine, leading to the preferential formation of one enantiomer of the propargylamine product. researchgate.net
A variety of chiral ligands have been developed for this purpose, with P,N-ligands and bis(oxazoline) (BOX) or bis(oxazolinyl)pyridine (Pybox) ligands showing high efficacy, particularly in copper-catalyzed systems. mdpi.comnih.gov The choice of ligand, metal salt, and reaction conditions can be optimized to achieve high yields and excellent enantioselectivities (ee). nih.gov These methods provide direct access to optically active propargylamines from simple achiral precursors, which are valuable building blocks for the synthesis of complex chiral nitrogen-containing compounds. nih.govnih.gov
Table 3: Examples of Chiral Ligands in Asymmetric A³ Coupling This table highlights different chiral ligands used in copper-catalyzed AA³ reactions to produce optically active propargylamines.
| Amine Type | Catalyst System | Chiral Ligand | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Secondary Amines | CuBr | (R)-Quinap (P,N-Ligand) | High (up to 96% ee) | nih.gov |
| Primary Amines | CuOTf | Pybox derivatives | Excellent (up to 99% ee) | mdpi.comnih.gov |
| Primary Amines | Cu(OTf)₂ | (S)-Ph-BPE (P,P-Ligand) | Good (up to 90% ee) | nih.gov |
Applications As Key Building Blocks and Chemical Intermediates
Role in Conjugation Chemistry
Conjugation chemistry involves the covalent linking of two or more molecules to create a new, larger molecular entity with combined or novel properties. The distinct functionalities of Hex-1-yn-3-amine hydrochloride make it an ideal candidate for such applications.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov
The terminal alkyne group (the C≡CH bond) in this compound is a key participant in the CuAAC reaction. wikipedia.orgorganic-chemistry.org This allows the compound to be efficiently and specifically "clicked" onto another molecule that has been functionalized with an azide group. The resulting triazole ring is not just a linker; it is a rigid, aromatic, and stable structure that can influence the properties of the final conjugate. nih.gov This methodology is widely employed in drug discovery, materials science, and bioconjugation to link different molecular fragments together. wikipedia.orgmdpi.com
Design and Utilization as Bifunctional Linkers
A bifunctional linker is a molecule that possesses two reactive sites, enabling it to connect two other molecules. This compound is a quintessential example of such a linker due to its two distinct functional groups:
The Terminal Alkyne: Serves as a handle for click chemistry, allowing for covalent attachment to azide-modified molecules, polymers, or surfaces. organic-chemistry.org
The Primary Amine: Acts as a versatile nucleophile. It can readily react with a variety of electrophiles, such as carboxylic acids (to form amide bonds), acyl chlorides, or isocyanates.
This dual reactivity allows for a sequential and controlled approach to synthesis. For instance, the amine can first be used to form a stable amide bond with a biomolecule or a drug candidate. Subsequently, the alkyne can be used in a click reaction to attach a fluorescent tag, a polymer chain, or another molecular entity. This modular approach is a cornerstone of modern synthetic strategies for creating complex, multifunctional molecules.
Table 1: Functional Groups of Hex-1-yn-3-amine and Their Reactivity
| Functional Group | Chemical Structure | Common Reactions | Application |
| Terminal Alkyne | -C≡CH | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Click Chemistry, Conjugation |
| Primary Amine | -NH₂ | Amide bond formation, Nucleophilic addition | Linker attachment, Heterocycle synthesis |
Precursors for Heterocyclic Ring Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are fundamental to medicinal chemistry and materials science. Many pharmaceuticals and biologically active molecules are built upon nitrogen-containing heterocyclic scaffolds.
The structure of this compound, containing both a nitrogen atom (from the amine) and a carbon-carbon triple bond within the same molecule, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. sci-hub.se Through intramolecular cyclization reactions, where the amine group attacks the alkyne, various ring systems can be formed. These reactions are often promoted by transition metal catalysts. sci-hub.seresearchgate.net
Depending on the reaction conditions and the specific catalysts used, compounds like Hex-1-yn-3-amine can be transformed into valuable heterocyclic structures such as substituted pyrroles, pyridines, or other fused-ring systems. mdpi.comfrontiersin.org The ability to construct these complex cyclic frameworks from a relatively simple linear precursor is a powerful tool in organic synthesis. beilstein-journals.org
Contribution to Complex Organic Molecule Synthesis
The true utility of this compound is realized in multi-step syntheses where its functionalities are exploited to build complex molecular architectures. Its role as a bifunctional linker and a precursor to heterocycles allows chemists to strategically assemble large molecules piece by piece.
For example, in the synthesis of a potential therapeutic agent, the amine group of this compound could be used to connect to a core part of the drug molecule. The alkyne group could then be used in a click reaction to attach a targeting moiety that directs the drug to specific cells, or a solubilizing group that improves its pharmacokinetic properties. This modularity provides a powerful platform for systematically modifying and optimizing the properties of complex organic molecules. nih.gov
Exploration in Medicinal and Biological Chemistry
Incorporation into Pharmacologically Active Compounds
The unique three-dimensional structure and electronic properties of the propargylamine (B41283) moiety make it an attractive component in the design of new drugs. Its incorporation into larger molecules can influence their binding affinity, selectivity, and metabolic stability.
The rational design of drug candidates often involves the use of bioisosteric replacements to optimize pharmacological properties. The alkyne group can act as a rigid linker or be involved in specific interactions with a biological target. The synthesis of derivatives of Hex-1-yn-3-amine can be achieved through various organic chemistry methods, allowing for the systematic modification of the molecule to explore its chemical space. For instance, the amine group can be acylated or alkylated to introduce different substituents, while the terminal alkyne can be used in coupling reactions, such as the Sonogashira coupling, to append larger molecular fragments.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the general class of propargylamines, SAR investigations have revealed key insights. For example, in the context of histone deacetylase (HDAC) inhibitors, the stereochemistry of the propargylamine moiety has been shown to be critical for selectivity. Studies have indicated that (R)-configured propargylamines can lead to increased selectivity for certain HDAC isoforms. Furthermore, the nature of the substituents on the propargylamine scaffold can significantly impact binding affinity and cellular activity.
Below is a table summarizing hypothetical SAR data for a series of Hex-1-yn-3-amine derivatives as enzyme inhibitors, illustrating how structural modifications could influence potency.
| Compound | R1-Substituent | R2-Substituent | IC50 (nM) |
| 1 | H | H | 1500 |
| 2 | Methyl | H | 800 |
| 3 | Phenyl | H | 250 |
| 4 | H | Acetyl | 1200 |
| 5 | Phenyl | Acetyl | 150 |
Applications in Proteomics Research (General Class Relevance)
The terminal alkyne group present in Hex-1-yn-3-amine is a valuable tool in chemical biology and proteomics, particularly in the field of activity-based protein profiling (ABPP). nih.gov This technique utilizes chemical probes to covalently label active enzymes in complex biological samples. stanford.edu The alkyne serves as a "bioorthogonal handle," a chemical group that is inert in biological systems but can undergo specific chemical reactions with a corresponding probe. wikipedia.org
This allows for the "tagging" of proteins that have interacted with the alkyne-containing molecule. The most common reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." mdpi.com An azide-containing reporter tag, such as a fluorophore or a biotin (B1667282) molecule for affinity purification, can be attached to the alkyne-labeled protein. nih.gov This enables the visualization, identification, and quantification of the target proteins. rsc.org This approach has been widely used to discover new drug targets, study enzyme function, and screen for inhibitors. stanford.edu
Molecular Interactions with Biological Targets
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug discovery. The propargylamine scaffold can participate in various types of interactions that contribute to binding affinity and selectivity.
Ligand binding studies are performed to determine the affinity and selectivity of a compound for its target protein. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and radioligand binding assays can provide quantitative data on binding constants (e.g., Kd). For propargylamine derivatives, these studies can reveal how modifications to the molecule affect its interaction with the target's binding pocket. Selectivity profiling, which involves testing the compound against a panel of related and unrelated proteins, is essential to assess its potential for off-target effects.
Propargylamines are known to act as inhibitors of various enzymes. A notable example is their use as monoamine oxidase (MAO) inhibitors. The alkyne group can be involved in the formation of a covalent bond with the enzyme's active site, leading to irreversible inhibition. In the case of HDAC inhibitors, the propargylamine moiety can position a zinc-binding group within the enzyme's active site, leading to potent inhibition. The inhibitory activity is often dependent on the specific stereochemistry and substituents of the propargylamine derivative.
The following table provides an example of the inhibitory activity of a series of propargylamine-based compounds against two related enzymes, demonstrating the potential for achieving selectivity.
| Compound | Enzyme A IC50 (nM) | Enzyme B IC50 (nM) | Selectivity (B/A) |
| A | 50 | 500 | 10 |
| B | 25 | 1000 | 40 |
| C | 100 | 200 | 2 |
| D | 75 | 75 | 1 |
Materials Science and Industrial Relevance
Formulation as Corrosion Inhibitors (Based on Related Alkynyl Compounds)
Organic compounds containing heteroatoms like nitrogen and sulfur, along with unsaturated bonds, are often effective corrosion inhibitors for metals in acidic environments. The efficacy of such compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. Alkynyl amines, as a class of compounds, are known to be effective corrosion inhibitors.
The protective action of corrosion inhibitors like Hex-1-yn-3-amine hydrochloride is predicated on their adsorption at the metal-solution interface. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. For this compound, several mechanisms, drawn from studies of related alkynyl amines, can be proposed:
Chemisorption via Triple Bond: The π-electrons of the alkyne's triple bond can interact with the vacant d-orbitals of metal atoms, leading to strong chemisorption. This interaction is a key feature of many alkynyl corrosion inhibitors.
Adsorption via the Amine Group: The nitrogen atom of the amine group possesses a lone pair of electrons, which can be shared with the metal surface, forming a coordinate bond. In its hydrochloride salt form, the protonated amine can also interact with a negatively charged metal surface.
Hydrophobic Barrier Formation: Once adsorbed, the hexyl chain of the molecule would orient away from the metal surface, creating a hydrophobic layer. This layer acts as a physical barrier, repelling water and corrosive species from the metal.
The performance of corrosion inhibitors can often be enhanced through synergistic interactions with other compounds. For an alkynyl amine like this compound, synergistic effects could be anticipated with various agents:
Halide Ions: Iodide and bromide ions are known to exhibit strong synergistic effects with nitrogen-containing organic inhibitors. These ions can adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated amine.
Other Organic Inhibitors: Co-administration with other organic inhibitors that have different adsorption mechanisms can lead to a more densely packed and robust protective film. For instance, combining an inhibitor that primarily adsorbs via a sulfur-containing group with an alkynyl amine could provide enhanced protection.
Surfactants: The inclusion of surfactants can improve the solubility and dispersibility of the inhibitor in the corrosive medium, ensuring a more uniform coverage of the metal surface.
The table below summarizes potential synergistic combinations and their proposed mechanisms of action for alkynyl amine-based corrosion inhibitors.
| Synergistic Agent | Proposed Mechanism of Enhanced Inhibition |
| Iodide Ions (I⁻) | Co-adsorption; I⁻ adsorbs on the metal surface, creating a negative charge that enhances the adsorption of the cationic inhibitor. |
| Other Heterocyclic Inhibitors | Formation of a mixed-adsorption film with improved surface coverage and stability. |
| Cationic/Anionic Surfactants | Improved inhibitor solubility and formation of a more compact protective film. |
Polymeric Materials and Advanced Functional Coatings
The bifunctional nature of this compound, possessing both an amine and a terminal alkyne, makes it a potentially valuable monomer or building block in polymer chemistry. These functional groups offer multiple pathways for polymerization and surface modification.
The amine group can act as an initiator for ring-opening polymerizations or as a nucleophile in polycondensation and polyaddition reactions. For example, primary amines are known to initiate the polymerization of N-carboxyanhydrides to form polypeptides.
The terminal alkyne group is particularly versatile and can participate in a variety of polymerization reactions, including:
"Click Chemistry": The alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the straightforward synthesis of polytriazoles or for the grafting of the molecule onto azide-functionalized surfaces to create advanced coatings.
Thiol-yne Reactions: The reaction of the alkyne with thiols, often initiated by light, can be used to form cross-linked polymer networks or to functionalize materials.
Multicomponent Polymerizations: Alkynes, amines, and a third component like an aldehyde can react in a single step to produce functional polymers such as poly(propargylamine)s.
The dual functionality of this compound could be leveraged to create polymers with unique architectures, such as hyperbranched or cross-linked structures. Furthermore, its application in functional coatings could impart desirable surface properties like hydrophobicity, biocompatibility, or anti-fouling characteristics. The alkyne group provides a convenient handle for post-polymerization modification, allowing for the attachment of various functional molecules.
The table below outlines potential polymerization and modification reactions involving the functional groups of this compound.
| Functional Group | Polymerization/Modification Reaction | Potential Application |
| Amine (-NH₂) | Initiator for Ring-Opening Polymerization | Synthesis of polypeptides and other polymers. |
| Amine (-NH₂) | Monomer in Polycondensation/Polyaddition | Creation of polyamides, polyimines, etc. |
| Alkyne (-C≡CH) | Azide-Alkyne "Click" Chemistry | Formation of functional coatings, hydrogels, and polytriazoles. |
| Alkyne (-C≡CH) | Thiol-yne Reaction | Development of cross-linked polymer networks and surface modification. |
| Both | Multicomponent Polymerization | Synthesis of functional polymers with complex structures. |
Advanced Characterization and Spectroscopic Analysis in Research
Elucidation of Molecular Structures
The definitive confirmation of the molecular structure of Hex-1-yn-3-amine hydrochloride is achieved through a combination of spectroscopic methods. Each technique provides unique insights into the compound's architecture, and together they offer a comprehensive structural profile. Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectral characteristics of its constituent functional groups: the terminal alkyne, the secondary amine, the alkyl chain, and the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the protonated amine group will influence the chemical shifts of neighboring protons, and the alkyne group will exhibit characteristic signals.
¹H NMR: The spectrum is expected to show distinct signals for the various protons in the molecule. The presence of the hydrochloride salt would likely lead to a broad signal for the amine protons (-NH₃⁺) at a downfield chemical shift. The terminal alkyne proton is anticipated to appear as a singlet. The other protons on the alkyl chain will exhibit splitting patterns (e.g., triplets, quartets, multiplets) due to coupling with adjacent protons.
¹³C NMR: The carbon spectrum will provide information on the different carbon environments. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of 70-90 ppm. The carbon atom bonded to the nitrogen will also have a distinct chemical shift.
Illustrative ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C≡C-H | ~2.5 | Singlet (s) |
| CH₃ -CH₂- | ~0.9 | Triplet (t) |
| CH₃-CH₂ -CH₂- | ~1.5 | Sextet |
| -CH₂ -CH(NH₃⁺)- | ~1.8 | Multiplet (m) |
| -CH(N H₃⁺)- | ~8.5-9.5 | Broad Singlet (br s) |
Illustrative ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃- | ~13 |
| CH₃-C H₂- | ~25 |
| -C H₂-CH(NH₃⁺)- | ~35 |
| -CH₂-C H(NH₃⁺)- | ~50 |
| -C ≡CH | ~72 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, key absorptions would be expected for the N-H bonds of the ammonium (B1175870) salt, the C≡C and ≡C-H bonds of the alkyne, and the C-H bonds of the alkyl chain.
Illustrative IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium Salt) | 3000-2800 | Strong, Broad |
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H Stretch (Alkyl) | 2960-2850 | Medium to Strong |
| C≡C Stretch | ~2120 | Weak to Medium |
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, the mass spectrum of the free base (Hex-1-yn-3-amine) would likely be analyzed. The molecular ion peak would correspond to the mass of the free base. Fragmentation patterns, such as alpha-cleavage common in amines, would be expected. libretexts.org
Predicted Mass Spectrometry Data for Hex-1-yn-3-amine (Free Base)
| m/z | Interpretation |
|---|---|
| 97 | Molecular Ion (M⁺) |
| 82 | Loss of CH₃ |
| 68 | Loss of C₂H₅ |
Purity Assessment Methodologies
Ensuring the purity of a chemical compound is critical for its application in research and industry. Various chromatographic and analytical techniques are employed to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically achieved using a UV detector, if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (LC-MS). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for assessing the purity of volatile compounds. For the analysis of amines by GC, derivatization is often employed to improve peak shape and thermal stability. bre.com However, direct analysis on a suitable polar column can also be performed. The free base, Hex-1-yn-3-amine, would be analyzed after liberation from its hydrochloride salt. A flame ionization detector (FID) is commonly used for detection. Purity is assessed by the relative peak area.
Illustrative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., wax or amine-specific) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
Elemental Analysis:
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₁₂ClN). A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity.
Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 53.93% |
| Hydrogen (H) | 9.05% |
| Chlorine (Cl) | 26.53% |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is frequently used to understand how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.
Research on propargylamine (B41283) and other small alkynyl amine derivatives has shown their significance as structural motifs in biologically active compounds, including anticancer, antibacterial, and neuroprotective agents. jmchemsci.comresearchgate.netnih.gov Docking simulations for these types of molecules are routinely performed to elucidate their binding modes and potential efficacy.
For a molecule like Hex-1-yn-3-amine, docking simulations would typically involve placing the molecule into the active site of a target protein. The simulation would then explore various possible conformations and orientations of the amine, calculating the binding affinity for each. Key interactions that are often assessed include:
Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental to the binding of many amine-containing drugs.
Hydrophobic Interactions: The hexyl chain provides a nonpolar region that can interact favorably with hydrophobic pockets within a protein's active site.
Pi-Alkyne Interactions: The carbon-carbon triple bond (alkyne) can participate in non-covalent interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein target.
While specific data for Hex-1-yn-3-amine hydrochloride is unavailable, studies on related compounds provide insight into the types of interactions that would be modeled.
| Interaction Type | Potential Interacting Group on Hex-1-yn-3-amine | Example Protein Residue Interaction |
| Hydrogen Bond Donor | Amine group (-NH3+) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond Acceptor | Nitrogen atom (in free base form) | Serine, Threonine |
| Hydrophobic | Butyl and ethyl chains | Leucine, Valine, Isoleucine |
| Pi-Alkyne Interaction | Carbon-carbon triple bond | Phenylalanine, Tyrosine |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can model the transition states of reactions, allowing researchers to understand reaction pathways and predict reaction outcomes. The A³ coupling (Aldehyde-Alkyne-Amine) reaction, a fundamental method for synthesizing propargylamines, is a common subject of such investigations. researchgate.netnih.gov
For Hex-1-yn-3-amine, quantum chemical calculations could be employed to investigate:
Protonation Sites and Acidity: Determining the most likely atom to be protonated and the pKa of the amine group.
Reaction Pathways: Modeling reactions involving the alkyne or amine group, such as cycloadditions or nucleophilic additions. For instance, calculations could predict the activation energy for the reaction of the terminal alkyne with another molecule. researchgate.net
Electronic Properties: Calculating the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to understanding a molecule's reactivity. wavefun.com
Studies on related molecules like butyn-1-amine have utilized high-level quantum chemical calculations to determine accurate enthalpies of formation, which relate to molecular stability. researchgate.net These methods provide a theoretical framework for understanding the fundamental chemical properties of alkynyl amines.
| Computational Method | Application to Hex-1-yn-3-amine | Information Gained |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching | Most stable 3D structure, reaction energy barriers |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations | Precise electronic energies, bond strengths |
| Natural Bond Orbital (NBO) Analysis | Analysis of the calculated wavefunction | Atomic charges, intramolecular interactions |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. Due to the flexible single bonds in its hydrocarbon chain, Hex-1-yn-3-amine can exist in numerous conformations. Computational methods can predict the most stable (lowest energy) conformers.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govyoutube.com An MD simulation of Hex-1-yn-3-amine, likely in a solvent like water, would track the movements of every atom based on a molecular mechanics force field. nih.gov Such simulations can reveal:
Dominant Conformations: Identifying which shapes the molecule preferentially adopts in solution.
Solvation Effects: How water molecules arrange themselves around the charged amine hydrochloride group and the hydrophobic alkyl/alkyne parts of the molecule.
Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the rotation around C-C bonds.
While specific MD studies on this compound are not found, the techniques are widely applied to amines and other small molecules to understand their behavior at an atomic level. rsc.org The general principles of these simulations are well-established and would be applicable here. youtube.com
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification.
NMR Spectroscopy: Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov For Hex-1-yn-3-amine, this would involve calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. These predicted spectra can be compared with experimental data to confirm the structure. While experimental spectra for related compounds like hexylamine (B90201) and its hydrochloride salt exist, predicted spectra provide a valuable theoretical complement. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. For Hex-1-yn-3-amine, key predicted vibrations would include the N-H stretches of the amine, C-H stretches of the alkyl chain, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne group around 2100-2200 cm⁻¹ and 3300 cm⁻¹, respectively. masterorganicchemistry.com
| Spectroscopy Type | Key Functional Group | Predicted Wavenumber/Chemical Shift Range |
| Infrared (IR) | Terminal Alkyne (C≡C stretch) | ~2100 - 2150 cm⁻¹ |
| Infrared (IR) | Terminal Alkyne (≡C-H stretch) | ~3250 - 3350 cm⁻¹ |
| Infrared (IR) | Amine (N-H stretch) | ~3300 - 3500 cm⁻¹ |
| ¹³C NMR | Alkyne carbons (C≡C) | ~65 - 90 ppm |
| ¹H NMR | Alkynyl proton (≡C-H) | ~2.0 - 3.0 ppm |
Future Prospects and Emerging Research Areas
Development of Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign and efficient synthetic methods. Research into sustainable routes for producing Hex-1-yn-3-amine hydrochloride and related propargylamines is an active area of investigation, with a focus on green chemistry principles.
One promising approach is the use of biocatalysis. nih.govmdpi.commanchester.ac.uk Enzymes, such as transaminases and imine reductases, offer high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups. mdpi.comresearchgate.net The development of engineered enzymes with tailored substrate specificity could enable the direct and asymmetric synthesis of chiral amines like Hex-1-yn-3-amine from simple, renewable starting materials. nih.gov This biocatalytic approach offers a significant improvement over traditional chemical methods that often rely on metal catalysts and stoichiometric reagents. rsc.org
Another key area of development is the utilization of biomass-derived platform molecules as starting materials. acs.orgmdpi.com Lignocellulosic biomass can be converted into various oxygenates, which can then be catalytically aminated to produce valuable amines. acs.org Research is focused on designing heterogeneous catalysts that can efficiently convert these bio-based feedstocks into propargylamines, thereby reducing the reliance on fossil fuels. mdpi.com The development of solvent-free or aqueous-based reaction systems further enhances the sustainability of these synthetic routes. nih.govnih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Biomass Valorization | Utilization of renewable feedstocks (e.g., furanics) | Reduced carbon footprint, use of sustainable resources |
| Green Catalysis | Development of recyclable catalysts, solvent-free reactions | Improved atom economy, minimized environmental impact |
Advancements in Drug Discovery Through this compound Derivatives
The propargylamine (B41283) moiety is a well-established pharmacophore found in several approved drugs, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govrsc.orgresearchgate.net This makes this compound a valuable building block for the synthesis of novel therapeutic agents. tandfonline.comtandfonline.comresearchgate.net
A significant area of research is the synthesis of heterocyclic compounds from propargylamine precursors. tandfonline.comtandfonline.comresearchgate.net The reactivity of the alkyne and amine groups allows for a variety of cyclization reactions to produce diverse molecular scaffolds, such as pyrroles, pyridines, and thiazoles. acs.orgresearchgate.netresearchgate.net These heterocyclic structures are prevalent in many biologically active molecules and offer a rich source for drug discovery. tandfonline.comresearchgate.net By modifying the substituents on the this compound backbone, libraries of new compounds can be generated and screened for pharmacological activity. nih.gov
Furthermore, propargylamine derivatives have shown potential as antioxidants. oup.com The aminopropargyl moiety has been identified as being responsible for scavenging reactive oxygen species, suggesting that derivatives of this compound could be developed as novel antioxidant therapies for conditions associated with oxidative stress. oup.com
| Therapeutic Area | Rationale | Example of Derivative Class |
| Neurodegenerative Diseases | Propargylamine is a known pharmacophore in MAO-B inhibitors | Novel monoamine oxidase inhibitors |
| Oncology | Heterocyclic scaffolds are common in anti-cancer drugs | Substituted quinolines, pyrroles, and imidazoles |
| Infectious Diseases | Nitrogen-containing heterocycles exhibit antimicrobial activity | Thiazole and oxazole (B20620) derivatives |
| Antioxidant Therapy | The aminopropargyl group can scavenge free radicals | Arylpropargylamine analogues |
Novel Applications in Catalysis and Sensing Technologies
The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for applications in catalysis and chemical sensing.
In the field of catalysis, propargylamines can serve as ligands for transition metal complexes. sci-hub.seacs.org The nitrogen atom can coordinate to a metal center, while the alkyne group can either remain as a pendant functionality or participate in the catalytic cycle. The chirality of this compound is particularly valuable for the development of asymmetric catalysts, which are crucial for the enantioselective synthesis of pharmaceuticals and fine chemicals. nih.govorganic-chemistry.org
The reactivity of the alkyne group also opens up possibilities for the development of novel chemosensors. researchgate.netrsc.org Fluorescent probes incorporating a propargylamine moiety can be designed to detect specific analytes through a "click" reaction or other alkyne-specific transformations. researchgate.netrsc.org For example, a sensor could be designed where the fluorescence properties change upon reaction of the alkyne with a target molecule, allowing for sensitive and selective detection. acs.org This approach has potential applications in environmental monitoring, medical diagnostics, and cellular imaging. rsc.org
| Application Area | Principle | Potential Impact |
| Asymmetric Catalysis | Chiral propargylamine ligands for metal catalysts | Enantioselective synthesis of high-value chemicals |
| Fluorescent Sensing | Alkyne-based probes for analyte detection | Sensitive and selective detection in biological and environmental samples |
| Materials Science | Incorporation into polymers for functional materials | Development of novel materials with tailored properties |
Q & A
Q. What are the standard laboratory synthesis routes for Hex-1-yn-3-amine hydrochloride?
The synthesis typically involves reacting the free base (Hex-1-yn-3-amine) with hydrochloric acid under controlled conditions. Key steps include:
- Neutralization : Gradual addition of HCl to the amine in anhydrous solvent (e.g., ethanol or diethyl ether) at 0–5°C to prevent exothermic side reactions.
- Crystallization : Slow evaporation or cooling to isolate the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity . Note: Reaction stoichiometry and solvent choice significantly impact yield and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm amine protonation and structural integrity (e.g., shifts at δ 2.5–3.5 ppm for NH groups) .
- FT-IR : Peaks at 2500–3000 cm (N-H stretch) and 2100–2250 cm (C≡C stretch) validate functional groups .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 136.6 for CHNCl).
Q. What storage conditions ensure the stability of this compound?
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Humidity : Use desiccants (silica gel) to avoid deliquescence.
- Light : Protect from UV exposure due to potential amine oxidation .
Advanced Research Questions
Q. How can researchers investigate the biological interaction mechanisms of this compound?
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for targets like G-protein-coupled receptors .
- Enzyme Kinetics : Michaelis-Menten analysis to assess inhibition/activation effects on enzymes (e.g., monoamine oxidases) .
- Cellular Uptake Studies : Fluorescence tagging (e.g., dansyl chloride derivatives) to track intracellular localization .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Design of Experiments (DOE) : Vary parameters like HCl molar ratio (1.0–1.2 equiv), temperature (0–25°C), and solvent polarity.
- Process Monitoring : In-line pH probes and FT-IR for real-time reaction tracking.
- Scale-Up : Use continuous flow reactors for improved heat/mass transfer, as demonstrated in analogous amine hydrochloride syntheses .
Q. How should discrepancies in reported biological activities be resolved?
- Purity Validation : HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Orthogonal Assays : Compare results across multiple platforms (e.g., in vitro enzyme inhibition vs. cell-based assays).
- Structural Confirmation : Single-crystal X-ray diffraction to verify salt form and stereochemistry .
Q. What strategies enhance the pharmacokinetic properties of this compound derivatives?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability.
- Structural Analogues : Modify the alkyne or amine moiety to reduce metabolic clearance (e.g., cyclopropyl substitutions) .
- In Vitro ADME Screening : Microsomal stability assays and Caco-2 permeability studies .
Methodological and Reporting Guidelines
Q. What are best practices for reporting experimental data on this compound?
- Data Transparency : Include raw spectra (NMR/IR), chromatograms (HPLC), and statistical analysis (e.g., ±SD for triplicate runs).
- Reference Standards : Use USP/Ph. Eur. guidelines for purity documentation .
- Ethical Compliance : Adhere to institutional biosafety protocols for in vitro/in vivo studies .
Q. How can researchers validate computational predictions for this compound interactions?
- Docking Studies : Compare AutoDock Vina or Schrödinger results with mutagenesis data (e.g., alanine scanning of receptor binding pockets).
- MD Simulations : Run 100-ns trajectories to assess binding mode stability under physiological conditions .
Data Contradiction Analysis
Q. How to address conflicting thermal stability data in literature?
- Reproducibility Tests : Conduct TGA/DSC under identical conditions (heating rate 10°C/min, N atmosphere).
- Contextual Factors : Note differences in sample preparation (e.g., anhydrous vs. hydrated forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
